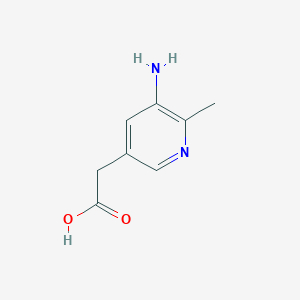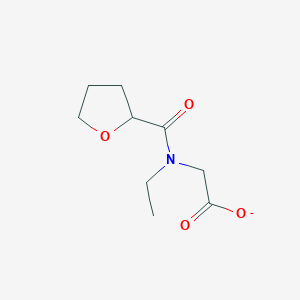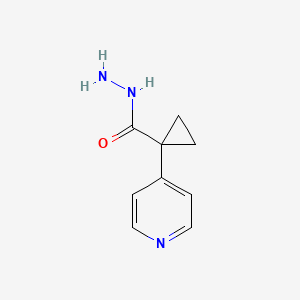
4-(Aminomethyl)nicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring of nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .
Industrial Production Methods
Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Aminomethyl)nicotinic acid include:
Nicotinic acid:
Nicotinamide: Another form of vitamin B3 with similar biochemical properties.
4-(Aminomethyl)benzoic acid: A structurally related compound with different functional groups.
Uniqueness
4-(Aminomethyl)nicotinic acid is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability compared to other nicotinic acid derivatives .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
4-(aminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
InChI-Schlüssel |
HEPAEHPKJHGFHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)



